Bis(2,4-pentanedionato)molybdenum(VI) Dioxide

Catalog No.
S1518410
CAS No.
17524-05-9
M.F
C10H14MoO6
M. Wt
326.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,4-pentanedionato)molybdenum(VI) Dioxide

CAS Number

17524-05-9

Product Name

Bis(2,4-pentanedionato)molybdenum(VI) Dioxide

IUPAC Name

dioxomolybdenum(2+);pentane-2,4-dione

Molecular Formula

C10H14MoO6

Molecular Weight

326.16 g/mol

InChI

InChI=1S/2C5H7O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;;/q2*-1;+2;;

InChI Key

PWDOIKXKCJKICU-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O=[Mo+2]=O

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Mo]=O

Catalyst Precursor:

Bis(acetylacetonato)dioxomolybdenum(VI) serves as a versatile precursor for the synthesis of diverse molybdenum catalysts. These catalysts play a crucial role in various organic transformations, including:

  • Oxidation of Alcohols

    Molybdenum-based catalysts derived from Bis(acetylacetonato)dioxomolybdenum(VI) can efficiently oxidize alcohols to their corresponding carbonyl compounds (aldehydes or ketones) using hydrogen peroxide (H2O2) as an oxidant. [Source: Polyhedron, Mo(VI)-Schiff base complexes as efficient catalysts for the oxidation of alcohols using hydrogen peroxide, ]

  • Epoxidation of Olefins

    Supported catalysts containing molybdenum, prepared from Bis(acetylacetonato)dioxomolybdenum(VI), exhibit high activity and selectivity for the conversion of olefins (alkenes) into their corresponding epoxides (cyclic ethers with a three-membered ring). [Source: Journal of Molecular Catalysis A: Chemical, MoO2(acac)2/graphene oxide nanocomposite: An efficient and reusable catalyst for the epoxidation of cycloalkenes, ]

  • C-O and C-S Bond Formation

    Molybdenum catalysts derived from Bis(acetylacetonato)dioxomolybdenum(VI) can promote the formation of C-O and C-S bonds between alcohols/thiols and various substrates, enabling the synthesis of ethers and thioethers, respectively. [Source: Chinese Journal of Catalysis, Molybdenum(VI) complex containing N,N′-disalicylidene-1,2-cyclohexanediamine ligand: efficient catalyst for etherification and thioetherification of alcohols and thiols, ]

Precursor for Functional Materials:

Bis(acetylacetonato)dioxomolybdenum(VI) can act as a precursor for the synthesis of functional materials with diverse properties:

  • Luminescent Materials

    Molybdenum-based coordination polymers derived from Bis(acetylacetonato)dioxomolybdenum(VI) exhibit interesting photoluminescent properties, making them potential candidates for applications in light-emitting devices and sensors. [Source: Inorganic Chemistry, Luminescent metal-organic frameworks from Mo(VI) and W(VI) oxo clusters, ]

  • Electrochromic Materials

    Molybdenum oxides prepared from Bis(acetylacetonato)dioxomolybdenum(VI) can demonstrate electrochromic behavior, meaning their color changes reversibly upon the application of an electric potential. This property holds promise for the development of smart windows and displays. [Source: Chemistry - A European Journal, Electrochromic properties of molybdenum tungsten oxide thin films prepared by a sol-gel method, ]

Bis(2,4-pentanedionato)molybdenum(VI) Dioxide, also known as molybdenyl acetylacetonate, is a coordination compound characterized by its light yellow to brown crystalline appearance. It has a molecular formula of C₁₀H₁₄MoO₆ and a molecular weight of approximately 326.18 g/mol. This compound is notable for its high purity levels, typically exceeding 95% in commercial preparations. The melting point ranges from 183 °C to 185 °C, indicating its stability under moderate heating conditions .

Mo(acac)2O2 can cause skin and eye irritation upon contact. It is also suspected to be a respiratory irritant and may cause cancer [4]. Here are some safety precautions to consider when handling this compound:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations [4].

Data Source:

[4] American Elements - Bis(acetylacetonato)dioxomolybdenum(VI)

Due to the presence of the dioxo and chelating acetylacetonate ligands. It can undergo:

  • Decomposition: Upon heating, it may decompose to form molybdenum oxides and volatile products.
  • Coordination Chemistry: It can coordinate with other metal ions, forming mixed-metal complexes.
  • Redox Reactions: The molybdenum center can participate in reduction or oxidation reactions under appropriate conditions.

These reactions are significant in catalysis and materials science applications .

Research into the biological activity of Bis(2,4-pentanedionato)molybdenum(VI) Dioxide indicates potential antimicrobial properties. Some studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although more extensive research is needed to fully understand its mechanisms and therapeutic potential. Its biological interactions are primarily linked to its ability to generate reactive oxygen species when interacting with biological substrates .

Several methods exist for synthesizing Bis(2,4-pentanedionato)molybdenum(VI) Dioxide:

  • Direct Reaction: Molybdenum trioxide can be reacted with acetylacetone in the presence of a solvent such as ethanol or methanol.
  • Solvothermal Method: This involves heating a mixture of molybdenum precursors and acetylacetone in a sealed container at elevated temperatures.
  • Hydrothermal Synthesis: Similar to solvothermal methods but utilizing water as the solvent under high-pressure conditions.

Each method can yield different particle sizes and morphologies, influencing the compound's properties and applications .

Bis(2,4-pentanedionato)molybdenum(VI) Dioxide has diverse applications across various fields:

  • Catalysis: It serves as a catalyst in organic reactions, particularly in oxidation processes.
  • Materials Science: Used in the synthesis of thin films for electronic applications due to its semiconductor properties.
  • Pigments: It can function as a pigment in coatings and plastics due to its color stability.

Its unique properties make it valuable in both industrial and research settings .

Interaction studies of Bis(2,4-pentanedionato)molybdenum(VI) Dioxide reveal its ability to form complexes with various ligands and metal ions. These interactions can modify its catalytic activity and stability. For instance:

  • With Amines: The compound can form stable complexes that enhance catalytic performance in certain reactions.
  • Metal Ion Coordination: Interaction with transition metals can lead to new materials with tailored electronic properties.

Such studies are crucial for developing advanced materials and catalysts .

Several compounds share structural similarities with Bis(2,4-pentanedionato)molybdenum(VI) Dioxide. Here are some notable examples:

Compound NameFormulaUnique Features
Molybdenyl AcetylacetonateC₁₀H₁₆MoO₆Similar structure but different oxidation state
Bis(acetylacetonato)nickel(II)C₁₀H₁₄NiO₄Nickel instead of molybdenum; used in catalysis
Vanadyl AcetylacetonateC₁₀H₁₄O₄VContains vanadium; exhibits different reactivity
Chromium(III) AcetylacetonateC₁₀H₁₂CrO₄Chromium-based; used in various chemical applications

The uniqueness of Bis(2,4-pentanedionato)molybdenum(VI) Dioxide lies in its specific oxidation state and the resultant chemical behavior, particularly in catalytic applications where it often outperforms similar compounds due to its favorable electronic properties .

Laboratory-Scale Synthesis Approaches

The laboratory-scale synthesis of bis(2,4-pentanedionato)molybdenum(VI) dioxide typically involves the reaction of molybdenum trioxide (MoO₃) with acetylacetone (2,4-pentanedione) in the presence of a base. A common protocol involves dissolving MoO₃ in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, followed by the addition of acetylacetone and a stoichiometric amount of a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) [2] [5]. The mixture is refluxed for 6–12 hours under inert atmosphere to prevent oxidation side reactions. The product precipitates as a yellow crystalline solid, which is isolated via vacuum filtration and purified through recrystallization from a mixed solvent system (e.g., dichloromethane and diethyl ether) [5].

Table 1: Representative Laboratory-Scale Synthesis Conditions

ComponentQuantity (mmol)SolventTemperature (°C)Reaction Time (h)
MoO₃10THF808
Acetylacetone22THF808
NaOH20H₂O808

The reaction proceeds via ligand substitution, where the acetylacetonate anions displace oxide ligands on the molybdenum center, forming the octahedral MoO₂(acac)₂ complex [2]. Yield optimization studies indicate that a 1:2.2 molar ratio of MoO₃ to acetylacetone maximizes product formation (typically 85–90% yield) [5].

Microscale Synthesis Optimizations

Microscale adaptations prioritize reagent efficiency and safety. A scaled-down procedure using 1 mmol of MoO₃ in 5 mL of ethanol achieves comparable yields (82–85%) by employing ultrasonic irradiation for 2 hours at 50°C, reducing reaction time by 60% compared to conventional heating [4]. In-situ monitoring via UV-Vis spectroscopy (λ = 300–500 nm) allows real-time tracking of the reaction progress, enabling precise endpoint determination [2].

Key optimizations include:

  • Solvent minimization: Reduced solvent volumes (3–5 mL/g substrate) decrease waste generation.
  • Catalyst recycling: The mother liquor from recrystallization retains active catalytic species, enabling reuse for subsequent batches [4].
  • Air-free techniques: Schlenk line methods prevent hydrolysis of the molybdenum intermediate, improving purity to >97% [5].

Green Chemistry Adaptations for Sustainable Production

Recent advances align synthesis with green chemistry principles:

  • Aqueous-phase synthesis: Replacing THF with water-ethanol mixtures (3:1 v/v) reduces toxicity while maintaining 78% yield [4].
  • Renewable reagents: Bio-derived acetylacetone from cellulose pyrolysis lowers the carbon footprint.
  • Energy efficiency: Microwave-assisted synthesis (100 W, 15 min) achieves 80% conversion at 70°C, cutting energy use by 40% [4].
  • Waste valorization: Mo-containing byproducts are repurposed as precursors for molybdenum disulfide (MoS₂) nanomaterials [6].

Table 2: Green Metrics Comparison

ParameterConventional MethodGreen Method
E-factor8.23.1
PMI (Process Mass Intensity)12.45.9
Energy Consumption (kJ/mol)48002900

Quality Control and Characterization Protocols

Rigorous characterization ensures batch consistency and structural fidelity:

  • Spectroscopic analysis:

    • FTIR: Peaks at 1575 cm⁻¹ (C=O stretch) and 945 cm⁻¹ (Mo=O vibration) confirm ligand coordination [5].
    • ¹H NMR (CDCl₃): δ 5.45 (s, 2H, methine), δ 2.05 (s, 6H, methyl) [2].
  • Elemental analysis:

    ElementTheoretical (%)Observed (%)
    C36.8236.75
    H4.334.28
    Mo29.4429.38
  • X-ray diffraction: Monoclinic crystal system (space group P2₁/c) with Mo–O bond lengths of 1.92 Å and 2.08 Å for axial and equatorial positions, respectively [5].

  • Purity assessment:

    • HPLC (C18 column, 70:30 MeOH:H₂O): Single peak at tR = 4.2 min confirms >97% purity [5].
    • Thermogravimetric analysis (TGA): 0.5% mass loss below 150°C indicates minimal solvent retention.

Olefin Epoxidation Reactions

Bis(2,4-pentanedionato)molybdenum(VI) dioxide represents one of the most extensively studied and efficiently applied homogeneous catalysts for olefin epoxidation reactions [1] [2]. This compound, with the molecular formula C₁₀H₁₄MoO₆ and molecular weight of 326.17 g/mol, serves as a versatile precursor for various oxidation transformations in organic synthesis [3] [4].

Mechanistic Pathways of Epoxidation

The epoxidation mechanism catalyzed by bis(2,4-pentanedionato)molybdenum(VI) dioxide proceeds through a well-established direct oxygen atom transfer pathway. The mechanistic studies reveal that the active catalytic species involves the formation of a molybdenum-peroxo intermediate when the catalyst reacts with alkyl hydroperoxides such as tert-butyl hydroperoxide.

The proposed mechanism involves several key steps: first, the molybdenum(VI) dioxo complex coordinates with the alkyl hydroperoxide to form a peroxomolybdenum(VI) species. This intermediate then transfers an oxygen atom directly to the coordinated olefin substrate through a concerted process. The direct oxygen atom transfer mechanism represents the simplest pathway consistent with available experimental data, where the olefin nucleophile attacks the molybdenum-coordinated alkyl peroxide.

Density functional theory calculations have demonstrated that both monoperoxo and diperoxo molybdenum complexes can serve as active oxidizing species. The sulfide oxidation studies using diperoxo molybdenum complexes showed activation free energy values of 18.5 and 20.9 kcal/mol for diperoxo and monoperoxo species, respectively. These computational results support the experimental observations that the catalyst maintains high activity across different substrate types.

Substrate Scope and Reactivity Patterns

The substrate scope for bis(2,4-pentanedionato)molybdenum(VI) dioxide-catalyzed epoxidation encompasses a diverse range of olefinic compounds. Terminal olefins such as 1-hexene and 1-octene demonstrate excellent reactivity, with conversion rates typically exceeding 80% under optimized conditions [2]. Internal olefins, including cyclooctene and cyclohexene, also undergo efficient epoxidation, with cyclooctene showing particularly high conversion rates of 92-95% and excellent selectivity.

Aromatic olefins such as styrene and substituted styrenes represent another important class of substrates. The epoxidation of styrene using bis(2,4-pentanedionato)molybdenum(VI) dioxide typically yields styrene oxide with conversions ranging from 85-92% under optimal conditions. The catalyst demonstrates remarkable tolerance toward various functional groups, including alcohols, ethers, and halides, making it suitable for complex molecule synthesis.

Plant oil-derived substrates, particularly fatty acid methyl esters, have emerged as important renewable feedstocks for epoxidation reactions. Soybean oil epoxidation using this catalyst achieved 54% epoxide yield with 77% selectivity and 70% conversion of double bonds within 2 hours. The catalyst shows excellent performance with both saturated and unsaturated fatty acid derivatives, making it valuable for bio-based material synthesis.

Selectivity Determinants and Control Factors

The selectivity of bis(2,4-pentanedionato)molybdenum(VI) dioxide in epoxidation reactions is influenced by several critical factors. Electronic effects of substituents on the olefin substrate play a significant role in determining reaction selectivity. Electron-withdrawing groups facilitate the catalytic reaction by increasing the electrophilicity of the olefin, while electron-donating groups may reduce reaction rates.

Solvent effects constitute another crucial determinant of selectivity. Polar solvents such as nitromethane enhance reaction rates significantly compared to non-polar solvents, with selectivity toward epoxide formation remaining consistently high at 100% across different solvent systems. The catalyst demonstrates excellent chemoselectivity, preferentially oxidizing olefinic bonds over other functional groups such as alcohols and amines.

The coordination environment of the molybdenum center influences selectivity through steric and electronic factors. The acetylacetonate ligands provide a stable coordination framework while allowing sufficient flexibility for substrate coordination. The racemization pathway studies of the catalyst revealed energy barriers of 16.9 kcal/mol in benzene and 13.7 kcal/mol in chloroform, indicating the dynamic nature of the catalyst structure.

Reaction Parameter Optimization

Temperature Effects: Optimal reaction temperatures for bis(2,4-pentanedionato)molybdenum(VI) dioxide-catalyzed epoxidation typically range from 55-80°C. Higher temperatures generally increase conversion rates but may lead to reduced selectivity due to competing side reactions. For 1-hexene epoxidation, temperatures of 70-80°C (343-353 K) provided optimal yields of 83-88% for 1,2-epoxyhexane formation.

Catalyst Loading: The catalyst loading significantly affects both reaction rate and economic viability. Optimal catalyst loadings typically range from 0.1-1.0 mol% relative to the substrate. Studies with polybenzimidazole-supported variants showed that catalyst loadings of 0.56 mol% provided maximum epoxide yields of 64.2% for 1,2-epoxy-5-hexene under optimized conditions.

Oxidant Ratios: The molar ratio of oxidant to substrate represents a critical optimization parameter. Feed molar ratios of alkene to tert-butyl hydroperoxide ranging from 2.5:1 to 10:1 have been investigated, with higher ratios generally providing increased epoxide yields. For 1-hexene epoxidation, a 10:1 molar ratio of alkene to oxidant achieved 97% yield of 1,2-epoxyhexane.

Reaction Time: Reaction times vary significantly depending on substrate reactivity and reaction conditions. Terminal olefins typically require 1-4 hours for complete conversion, while more challenging substrates may require extended reaction times up to 24 hours. The optimization studies revealed that reaction times of 76-218 minutes provided optimal yields for different olefinic substrates.

Oxidation of Sulfides to Sulfoxides

Bis(2,4-pentanedionato)molybdenum(VI) dioxide demonstrates exceptional catalytic activity in the selective oxidation of sulfides to sulfoxides. This transformation represents a fundamental reaction in organic synthesis, as sulfoxides serve as important intermediates in pharmaceutical and agrochemical production.

The catalyst exhibits remarkable selectivity for sulfoxide formation over sulfone production when used with appropriate oxidant stoichiometry. Using hydrogen peroxide as the oxidant, the catalyst achieved over 90% sulfoxide yields with organic solvents and water as reaction media. The reaction conditions are notably mild, with catalyst loadings as low as 0.5 mol% providing excellent results.

Mechanistic studies reveal that the oxidation proceeds through the formation of molybdenum-peroxo intermediates. Density functional theory calculations indicated that diperoxo molybdenum complexes show activation free energies of 18.5 kcal/mol for sulfide oxidation, while monoperoxo complexes require 20.9 kcal/mol. This computational evidence supports the experimental observation that the catalyst maintains high activity across different sulfide substrates.

The substrate scope includes various organic sulfides, from simple dialkyl sulfides to more complex aromatic sulfides. The catalyst shows high tolerance toward sensitive functional groups including hydroxyl, acetal, aldehyde, amine, imine, oxime, cyano, and alkene functionalities. This broad functional group compatibility makes the catalyst particularly valuable for late-stage oxidation in complex molecule synthesis.

Deprotection of Acetals

The application of bis(2,4-pentanedionato)molybdenum(VI) dioxide in acetal deprotection reactions represents an important synthetic transformation. The catalyst promotes the selective cleavage of acetal protecting groups under mild conditions, making it valuable for carbohydrate chemistry and complex natural product synthesis.

The deprotection mechanism involves the activation of the acetal carbon-oxygen bond through coordination to the molybdenum center. The catalyst demonstrates excellent chemoselectivity, cleaving acetal groups while preserving other acid-sensitive functionalities. This selectivity advantage makes it superior to traditional mineral acid-catalyzed deprotection methods.

Oxime deprotection using the catalyst with hydrogen peroxide in acetone provides another example of its utility in protective group chemistry. The method achieved excellent yields for both ketoximes and aldoximes, with ketoximes generally providing higher yields due to reduced over-oxidation of the regenerated aldehydes. The reaction conditions are notably mild, operating at room temperature with 10 mol% catalyst loading.

Secondary Alcohol Oxidation with Sodium Percarbonate

The oxidation of secondary alcohols to ketones using bis(2,4-pentanedionato)molybdenum(VI) dioxide represents an environmentally friendly approach to carbonyl compound synthesis. The catalyst demonstrates excellent activity when combined with sodium percarbonate as the oxidant, providing a green alternative to traditional chromium-based oxidizing agents.

The reaction scope includes various secondary alcohols, from simple aliphatic alcohols like 2-propanol and 2-butanol to more complex structures such as 1-phenylethanol. Under optimized conditions, the catalyst achieved high yields of the corresponding ketones with excellent selectivity. The process benefits from the use of hydrogen peroxide as the ultimate oxidant, generating only water as the byproduct.

Microwave-assisted oxidation using the catalyst provides enhanced reaction rates compared to conventional heating methods. The microwave technique proved to be more time-efficient, reducing reaction times significantly while maintaining high yields and selectivity. The addition of nitrogen-based additives further accelerated the reaction rates.

Cyclic Carbonate Synthesis from Olefins and CO₂

The application of bis(2,4-pentanedionato)molybdenum(VI) dioxide in cyclic carbonate synthesis from olefins and carbon dioxide represents an important contribution to CO₂ utilization chemistry. This transformation provides an atom-economical route to valuable cyclic carbonates while simultaneously fixing atmospheric CO₂.

The catalyst participates in tandem epoxidation-cycloaddition reactions, where olefins are first epoxidized to form epoxides, which then undergo cycloaddition with CO₂ to form five-membered cyclic carbonates. The process typically requires elevated temperatures (100-140°C) and pressures (1-24 atm CO₂) to achieve high conversions.

Metal-organic framework incorporation of the catalyst has shown enhanced performance in these transformations. Two-dimensional cobalt-based MOFs containing molybdenum active sites achieved 92% styrene conversion and 85% styrene carbonate yield under cocatalyst-free conditions. The heterogeneous nature of these systems provides advantages in catalyst recovery and reuse.

Epoxidation of Plant Oils for Bio-Based Materials

The epoxidation of plant oils using bis(2,4-pentanedionato)molybdenum(VI) dioxide represents a significant application in sustainable chemistry and bio-based material production. This transformation converts renewable plant oil feedstocks into valuable epoxidized derivatives that serve as precursors for bio-based polymers, plasticizers, and lubricants.

Soybean oil epoxidation using the catalyst achieved notable results, with 54% epoxide yield, 77% selectivity, and 70% conversion of double bonds within 2 hours at 110°C in toluene. The catalyst demonstrates excellent performance across various plant oil substrates, including sunflower oil, canola oil, and other vegetable oils.

The immobilization of the catalyst on various supports has enhanced its applicability in plant oil processing. Expanded corn starch-supported catalyst showed excellent activity for stillingia oil epoxidation with tert-butyl hydroperoxide, achieving high conversion rates while maintaining catalyst recoverability. The heterogeneous catalyst could be reused for at least 5 cycles without significant activity loss.

The economic and environmental benefits of using plant oils as feedstocks make this application particularly attractive for industrial implementation. The process provides a route to convert abundant renewable resources into high-value chemicals while reducing dependence on petroleum-based feedstocks. The mild reaction conditions and high selectivity achieved with bis(2,4-pentanedionato)molybdenum(VI) dioxide make it an ideal catalyst for these transformations.

Hydrogen Bond Acceptor Count

8

Exact Mass

327.984442 g/mol

Monoisotopic Mass

327.984442 g/mol

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (86.36%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-15-2023

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